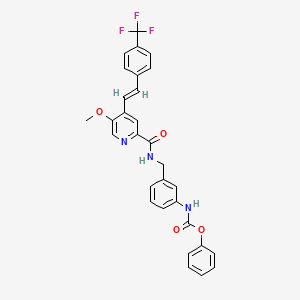![molecular formula C24H38F2N4O6 B12386714 methyl N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-difluoro-1-(methylamino)-1,2-dioxoheptan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12386714.png)
methyl N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-difluoro-1-(methylamino)-1,2-dioxoheptan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
メチル N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-ジフルオロ-1-(メチルアミノ)-1,2-ジオキソヘプタン-3-イル]カルバモイル]-3,3a,4,5,6,6a-ヘキサヒドロ-1H-シクロペンタ[c]ピロール-2-イル]-3,3-ジメチル-1-オキソブタン-2-イル]カルバメートは、複数のキラル中心と官能基を含む、独特の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
メチル N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-ジフルオロ-1-(メチルアミノ)-1,2-ジオキソヘプタン-3-イル]カルバモイル]-3,3a,4,5,6,6a-ヘキサヒドロ-1H-シクロペンタ[c]ピロール-2-イル]-3,3-ジメチル-1-オキソブタン-2-イル]カルバメートの合成は、シクロペンタ[c]ピロール環の形成、ジフルオロ基とメチルアミノ基の導入、そして最終的なカルバメートの形成など、複数のステップを含みます。各ステップは、温度制御、pH調整、および触媒や試薬の使用など、特定の反応条件を必要とし、目的の立体化学と収率を確保します。
工業的生産方法
工業的な設定では、この化合物の生産は、大規模なバッチプロセスまたは連続フロープロセスを使用する可能性が高いです。これらの方法は、廃棄物とエネルギー消費を最小限に抑えながら、収率と純度を最大化するように反応条件を最適化します。自動合成やリアルタイムモニタリングなどの高度な技術を採用して、一貫した品質と効率を確保することができます。
化学反応の分析
反応の種類
メチル N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-ジフルオロ-1-(メチルアミノ)-1,2-ジオキソヘプタン-3-イル]カルバモイル]-3,3a,4,5,6,6a-ヘキサヒドロ-1H-シクロペンタ[c]ピロール-2-イル]-3,3-ジメチル-1-オキソブタン-2-イル]カルバメートは、以下を含むさまざまな種類の化学反応を起こすことができます。
酸化: 化合物は酸化されて、追加の官能基を導入したり、既存の官能基を変換することができます。
還元: 還元反応は、分子内の特定の原子の酸化状態を変更するために使用できます。
置換: 置換反応は、特定の官能基を他の官能基と置換することができ、化合物の特性を変化させる可能性があります。
一般的な試薬と条件
これらの反応で一般的に使用される試薬には、酸化剤(例:過マンガン酸カリウム、過酸化水素)、還元剤(例:水素化アルミニウムリチウム、水素化ホウ素ナトリウム)、および置換反応用のさまざまな求核剤と求電子剤があります。温度、溶媒の選択、pHなど、反応条件を注意深く制御して、目的の結果を得る必要があります。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりヒドロキシル化またはカルボキシル化誘導体が得られる可能性がありますが、還元によりアミンまたはアルコールが生成される可能性があります。
科学研究への応用
メチル N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-ジフルオロ-1-(メチルアミノ)-1,2-ジオキソヘプタン-3-イル]カルバモイル]-3,3a,4,5,6,6a-ヘキサヒドロ-1H-シクロペンタ[c]ピロール-2-イル]-3,3-ジメチル-1-オキソブタン-2-イル]カルバメートは、いくつかの科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成のための構成要素として使用できます。その独特の構造と反応性は、反応機構の研究や新しい合成方法の開発に役立ちます。
生物学: 生物学的研究では、この化合物は酵素相互作用、タンパク質結合、細胞プロセスを研究するために使用できます。その官能基は、さまざまな生化学経路の探索を可能にします。
医学: この化合物の潜在的な治療的特性は、創薬のために調査することができます。生物学的標的との相互作用は、疾患の新しい治療法の発見につながる可能性があります。
産業: 産業的な応用では、この化合物は、その独特の化学的特性により、ポリマーやコーティングなどの新しい材料の開発に使用できます。
科学的研究の応用
Methyl N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-difluoro-1-(methylamino)-1,2-dioxoheptan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound may be used to study enzyme interactions, protein binding, and cellular processes. Its functional groups allow for the exploration of various biochemical pathways.
Medicine: The compound’s potential therapeutic properties can be investigated for drug development. Its interactions with biological targets could lead to the discovery of new treatments for diseases.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
メチル N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-ジフルオロ-1-(メチルアミノ)-1,2-ジオキソヘプタン-3-イル]カルバモイル]-3,3a,4,5,6,6a-ヘキサヒドロ-1H-シクロペンタ[c]ピロール-2-イル]-3,3-ジメチル-1-オキソブタン-2-イル]カルバメートの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物の官能基は、これらの標的に結合して、その活性を調節し、下流の影響を引き起こすことができます。正確な経路と標的は、化合物が使用される特定の用途と状況によって異なります。
類似化合物の比較
類似化合物
- メチル N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-ジフルオロ-1-(メチルアミノ)-1,2-ジオキソヘプタン-3-イル]カルバモイル]-3,3a,4,5,6,6a-ヘキサヒドロ-1H-シクロペンタ[c]ピロール-2-イル]-3,3-ジメチル-1-オキソブタン-2-イル]カルバメート
- メチル N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-ジフルオロ-1-(メチルアミノ)-1,2-ジオキソヘプタン-3-イル]カルバモイル]-3,3a,4,5,6,6a-ヘキサヒドロ-1H-シクロペンタ[c]ピロール-2-イル]-3,3-ジメチル-1-オキソブタン-2-イル]カルバメート
ユニークさ
メチル N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-ジフルオロ-1-(メチルアミノ)-1,2-ジオキソヘプタン-3-イル]カルバモイル]-3,3a,4,5,6,6a-ヘキサヒドロ-1H-シクロペンタ[c]ピロール-2-イル]-3,3-ジメチル-1-オキソブタン-2-イル]カルバメートのユニークさは、官能基と立体化学の特定の組み合わせにあります。この独特の構造は、さまざまな研究や産業用アプリケーションに役立つ、独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
- Methyl N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-difluoro-1-(methylamino)-1,2-dioxoheptan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C24H38F2N4O6 |
|---|---|
分子量 |
516.6 g/mol |
IUPAC名 |
methyl N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-difluoro-1-(methylamino)-1,2-dioxoheptan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C24H38F2N4O6/c1-23(2,3)18(29-22(35)36-6)21(34)30-12-13-8-7-9-14(13)16(30)19(32)28-15(10-11-24(4,25)26)17(31)20(33)27-5/h13-16,18H,7-12H2,1-6H3,(H,27,33)(H,28,32)(H,29,35)/t13-,14-,15-,16-,18+/m0/s1 |
InChIキー |
DAVWSCGJIBGBHZ-IQWQSGHPSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C(=O)N1C[C@@H]2CCC[C@@H]2[C@H]1C(=O)N[C@@H](CCC(C)(F)F)C(=O)C(=O)NC)NC(=O)OC |
正規SMILES |
CC(C)(C)C(C(=O)N1CC2CCCC2C1C(=O)NC(CCC(C)(F)F)C(=O)C(=O)NC)NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


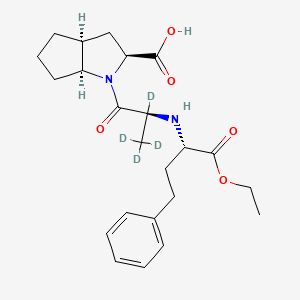
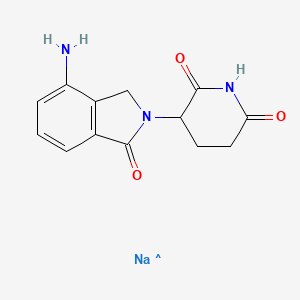
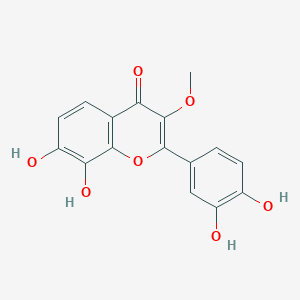

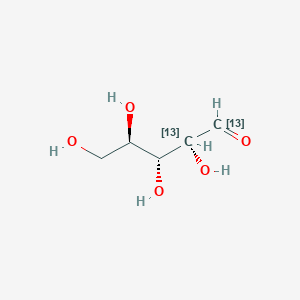
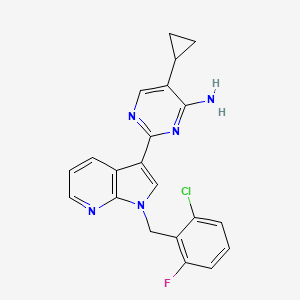
![[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-[hydroxy(phosphonooxy)phosphoryl]phosphonamidic acid](/img/structure/B12386668.png)
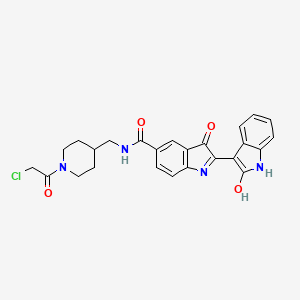

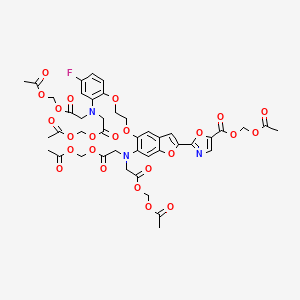
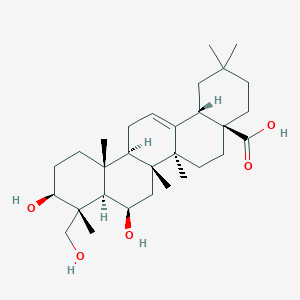
![2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-[[(2R)-1-hydroxypropan-2-yl]sulfonylamino]benzamide](/img/structure/B12386693.png)

